
SRI 31215 (tfa)
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of SRI 31215 (TFA) is C27H34F3N5O3 . The molecular weight is 533.6 g/mol . The InChI and Canonical SMILES are also provided in the PubChem database .Physical and Chemical Properties Analysis
SRI 31215 (TFA) is a solid substance . It has a solubility of 125 mg/mL in DMSO . The storage conditions recommended are 4°C, dry, and sealed .Applications De Recherche Scientifique
Sri 31215 (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of matriptase, hepsin, and HGFA.
Biology: It is used to investigate the role of hepatocyte growth factor activation in various biological processes.
Medicine: It has potential therapeutic applications in cancer research, particularly in overcoming resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing colon cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents targeting hepatocyte growth factor activation
Mécanisme D'action
Target of Action
Sri 31215 (TFA) is a triplex inhibitor that targets three serine proteases: matriptase, hepsin, and hepatocyte growth factor activator (HGFA) . These proteases play a crucial role in the activation of pro-hepatocyte growth factor (pro-HGF), an inactive precursor secreted by cancer cells or tumor-associated fibroblasts .
Mode of Action
Biochemical Pathways
The primary biochemical pathway affected by Sri 31215 (TFA) is the HGF/MET signaling pathway . This pathway supports cell survival, proliferation, angiogenesis, invasion, and metastatic spread of cancer cells . By inhibiting the activation of pro-HGF, Sri 31215 (TFA) disrupts this pathway, thereby inhibiting the tumor-promoting activity of cancer-associated fibroblasts .
Pharmacokinetics
Its potent inhibitory activity against matriptase, hepsin, and hgfa, with ic50 values of 069 μM, 065 μM, and 030 μM respectively, suggests that it may have good bioavailability .
Result of Action
Sri 31215 (TFA) inhibits fibroblast-induced MET activation, epithelial-mesenchymal transition, and migration of cancer cells . It also overcomes primary resistance to cetuximab and gefitinib in HGF-producing colon cancer cells and prevents fibroblast-mediated resistance to EGFR inhibitors .
Action Environment
The compound’s ability to block signaling between cancer cells and fibroblasts suggests that it may be particularly effective in environments where these interactions are prevalent .
Analyse Biochimique
Biochemical Properties
Sri 31215 (tfa) interacts with the enzymes Matriptase, Hepsin, and HGFA, exhibiting inhibitory activity with IC50 values of 0.69 μM, 0.65 μM, and 0.30 μM, respectively . It inhibits the proteolytic activation of pro-HGF, a crucial step in the regulation of HGF/MET signaling .
Cellular Effects
Sri 31215 (tfa) has been shown to inhibit fibroblast-induced MET activation, epithelial-mesenchymal transition, and migration of cancer cells . It also overcomes primary resistance to cetuximab and gefitinib in HGF-producing colon cancer cells and prevents fibroblast-mediated resistance to EGFR inhibitors .
Molecular Mechanism
The molecular mechanism of Sri 31215 (tfa) involves the inhibition of the proteolytic activation of pro-HGF . This prevents the activation of the HGF/MET signaling pathway, which is known to promote cell survival, proliferation, cell scattering, migration, and invasion of malignant cells .
Dosage Effects in Animal Models
It has been demonstrated that Sri 31215 (tfa) can inhibit fibroblast-induced MET activation and signaling in tumor cells .
Metabolic Pathways
It is known that the compound inhibits the proteolytic activation of pro-HGF, a key step in the regulation of HGF/MET signaling .
Méthodes De Préparation
The synthetic routes and reaction conditions for Sri 31215 (TFA) involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods typically involve multi-step synthesis processes, including the formation of intermediate compounds and their subsequent transformation into the final product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
Sri 31215 (TFA) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Sri 31215 (TFA) is unique in its ability to inhibit three different proteases involved in hepatocyte growth factor activation. Similar compounds include:
Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of MET and ALK receptors.
Cabozantinib: A multi-receptor tyrosine kinase inhibitor that targets VEGFR2, MET, Kit, Axl, and Flt3.
Norcantharidin: A dual inhibitor of MET and epidermal growth factor receptor in human colon cancer .
Sri 31215 (TFA) stands out due to its triplex inhibitory activity and its potential to overcome resistance to epidermal growth factor receptor inhibitors in hepatocyte growth factor-producing cancer cells.
Propriétés
IUPAC Name |
3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O.C2HF3O2/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20;3-2(4,5)1(6)7/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJKJLPPLYFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



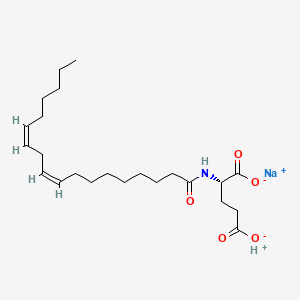
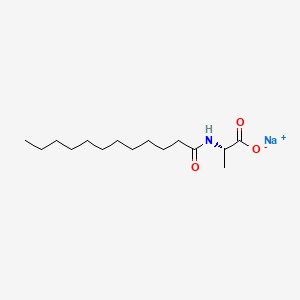
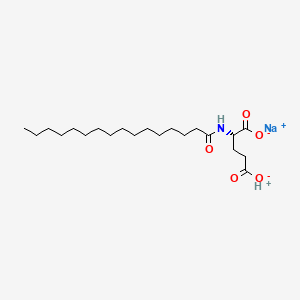
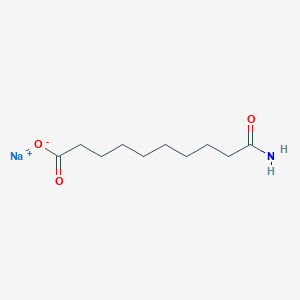

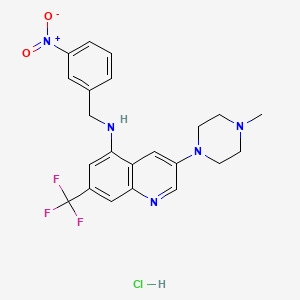




![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)


